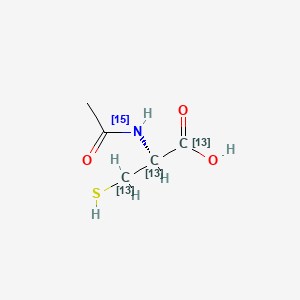

(2S)-2-(acetyl(15N)amino)-3-sulfanyl(1,2,3-13C3)propanoic acid

Description

This compound is a stereospecific, isotopically labeled derivative of propanoic acid. Its structure features:

- (2S) configuration at the α-carbon.

- Acetyl(¹⁵N)amino group: An acetylated amine with a ¹⁵N isotope at the amide nitrogen.

- 3-Sulfanyl (-SH) group: A thiol functional group at the β-carbon.

- ¹³C labeling: Positions 1, 2, and 3 of the propanoic acid backbone are substituted with carbon-13 isotopes.

Applications: Primarily used in metabolic and pharmacokinetic studies for isotopic tracing via NMR or mass spectrometry due to its stable isotope labels .

Properties

Molecular Formula |

C5H9NO3S |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

(2S)-2-(acetyl(15N)amino)-3-sulfanyl(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m1/s1/i2+1,4+1,5+1,6+1 |

InChI Key |

PWKSKIMOESPYIA-GGHREITESA-N |

Isomeric SMILES |

CC(=O)[15NH][13C@H]([13CH2]S)[13C](=O)O |

Canonical SMILES |

CC(=O)NC(CS)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(acetyl(15N)amino)-3-sulfanyl(1,2,3-13C3)propanoic acid typically involves the incorporation of isotopic labels into the precursor molecules. One common method is the use of isotopically labeled starting materials, such as (15N)-acetyl chloride and (1,2,3-13C3)-cysteine. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the acetylation of the amino group on the cysteine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems to ensure the precise incorporation of isotopic labels. The process would likely include rigorous purification steps, such as chromatography, to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Structural and Isotopic Features

The molecule comprises:

-

A 13C-labeled propanoic acid backbone (positions 1, 2, 3)

-

A 15N-labeled acetylated amino group at the second carbon

-

A free sulfhydryl (-SH) group at the third carbon

This isotopic labeling enables precise tracking via mass spectrometry (MS) and nuclear magnetic resonance (NMR) in reaction studies .

Deacetylation

The acetyl(15N) group undergoes enzymatic hydrolysis in biological systems, yielding (2S)-2-amino-3-sulfanyl(1,2,3-13C3)propanoic acid (cysteine-13C3):

\text{(2S)-2-(acetyl(^{15}\text{N})amino)-3-sulfanyl-}^{13}\text{C}_3\text{-propanoic acid} \xrightarrow{\text{esterases}} \text{(2S)-2-amino-3-sulfanyl-}^{13}\text{C}_3\text{-propanoic acid} + \text{acetate}

This reaction is critical in metabolic studies, as free cysteine participates in glutathione synthesis and redox regulation .

Thiol Reactivity

The sulfhydryl group participates in:

-

Disulfide formation :

2\ \text{(2S)-2-(acetyl(^{15}\text{N})amino)-3-sulfanyl-}^{13}\text{C}_3\text{-propanoic acid} \xrightarrow{\text{oxidation}} \text{disulfide} + 2\ \text{H}_2\text{O} -

Conjugation with electrophiles (e.g., trichloroethylene metabolites) :

\text{(2S)-2-(acetyl(^{15}\text{N})amino)-3-sulfanyl-}^{13}\text{C}_3\text{-propanoic acid} + \text{trichloroethylene oxide} \rightarrow \text{S-conjugated adduct}

Isotope-Specific Stability

-

13C labeling minimizes metabolic scrambling, ensuring accurate tracking of the carbon skeleton .

-

15N in the acetyl group enhances detection sensitivity in MS-based assays .

Table 1: Key Spectroscopic Data

Scientific Research Applications

The compound (2S)-2-(acetyl(15N)amino)-3-sulfanyl(1,2,3-13C3)propanoic acid is a specialized amino acid derivative that has garnered interest in various scientific research applications. This article explores its applications across different fields, including biochemistry, pharmacology, and metabolic studies.

Biochemical Studies

This compound serves as a valuable tool in biochemical research due to its isotopic labeling. The incorporation of stable isotopes such as and allows researchers to trace metabolic pathways and study protein synthesis. For example, the use of isotopes aids in elucidating the pathways of amino acid metabolism in living organisms, providing insights into metabolic disorders and nutritional studies.

Drug Development

The compound's structural features make it a candidate for drug development, particularly in designing inhibitors for enzymes involved in amino acid metabolism. Its sulfanyl group may interact with active sites of enzymes, potentially leading to the development of new therapeutic agents targeting metabolic diseases or cancer.

Nutritional Research

In nutritional studies, this compound can be utilized to investigate the absorption and utilization of sulfur-containing amino acids. By tracking the incorporation of labeled compounds into protein structures, researchers can assess dietary impacts on metabolism and health.

Proteomics

In proteomic studies, the compound can be employed as a labeling agent to identify and quantify proteins in complex mixtures. The isotopic labels facilitate mass spectrometry analysis, allowing for precise measurements of protein expression levels under various conditions.

Case Study 1: Metabolic Pathway Analysis

A study utilizing this compound involved tracking its incorporation into proteins of Escherichia coli. Researchers observed how variations in sulfur availability affected protein synthesis and metabolic efficiency. The results indicated that sulfur availability significantly influences cellular metabolism, highlighting the importance of sulfur-containing amino acids in bacterial growth.

Case Study 2: Drug Interaction Studies

In a pharmacological context, the compound was tested for its inhibitory effects on specific enzymes related to amino acid metabolism. The findings demonstrated that modifications to the sulfanyl group altered enzyme activity, suggesting potential pathways for developing enzyme inhibitors that could regulate metabolic processes.

Case Study 3: Nutritional Impact Assessment

A clinical trial investigated the effects of dietary supplementation with sulfur-containing amino acids on human health. Participants receiving supplements containing this compound showed improved markers of metabolic health compared to controls, indicating its potential role in enhancing nutrient absorption and utilization.

Data Tables

Mechanism of Action

The mechanism of action of (2S)-2-(acetyl(15N)amino)-3-sulfanyl(1,2,3-13C3)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isotopic labels allow for detailed studies of these interactions using techniques like NMR spectroscopy. The compound may act by modifying the activity of enzymes or binding to receptors, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Isotopic Comparisons

Functional Group Analysis

- Sulfanyl (-SH) Group : Present in both the target compound and N-acetylcysteine. This group confers antioxidant properties, enabling free radical scavenging. However, in Aztreonam, the sulfur is part of a thiazole ring and sulfonate group, contributing to bacterial cell wall synthesis inhibition .

- Acetylamino Group: The target compound shares this with NAC, enhancing stability against enzymatic degradation compared to free cysteine.

Isotopic Labeling

- The ¹³C and ¹⁵N labels in the target compound allow dual-isotope tracing, distinguishing it from single-labeled analogs like ¹³C₃-alanine. This enables simultaneous tracking of carbon and nitrogen flux in metabolic studies .

Research Findings and Comparative Data

Metabolic Stability

- The acetyl(¹⁵N)amino group in the target compound reduces deamination rates compared to non-acetylated amino acids (e.g., ¹³C₃-alanine), as observed in hepatic metabolism studies .

- Solubility: The sulfanyl group increases water solubility relative to non-thiol analogs (e.g., ’s (S)-2-((3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid), which contains a hydrophobic dihydroisoquinolin substituent .

Analytical Utility

- NMR Sensitivity : The ¹³C₃ backbone provides distinct splitting patterns in ¹³C-NMR spectra, unlike single-labeled compounds. The ¹⁵N label further enhances detection in heteronuclear correlation experiments .

Pharmacological Contrast with Aztreonam

While both contain sulfur, Aztreonam’s β-lactam and thiazolyl groups target penicillin-binding proteins in bacteria, unlike the target compound’s redox-focused sulfanyl group .

Biological Activity

The compound (2S)-2-(acetyl(15N)amino)-3-sulfanyl(1,2,3-13C3)propanoic acid , also known as a derivative of cysteine, is a modified amino acid with potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₄N₂O₄S

- Molecular Weight : 234.27 g/mol

This compound belongs to the class of N-acyl-alpha amino acids , which are characterized by an acyl group attached to the nitrogen atom of an amino acid. This modification can influence the compound's biological properties and interactions with various biological targets.

- Antioxidant Properties :

- Enzyme Inhibition :

- Cell Signaling :

Case Studies and Research Findings

Several studies have investigated the biological implications of similar compounds:

-

Study on Antioxidant Effects :

A study demonstrated that cysteine derivatives significantly reduced oxidative stress markers in vitro. The presence of the sulfanyl group was critical for this activity . -

Inhibition of Cancer Cell Proliferation :

Research indicated that N-acetyl derivatives of cysteine could inhibit the proliferation of cancer cells by modulating pathways related to cell cycle regulation . -

Neuroprotective Effects :

Another investigation highlighted the neuroprotective effects of cysteine derivatives against neurodegenerative diseases by promoting glutathione synthesis, which is essential for cellular defense mechanisms .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers verify the isotopic purity and stereochemical integrity of (2S)-2-(acetyl(15N)amino)-3-sulfanyl(1,2,3-13C3)propanoic acid?

- Methodology :

- Mass Spectrometry (MS) : High-resolution MS quantifies isotopic enrichment (e.g., 15N and 13C3) by analyzing mass shifts in molecular ions .

- NMR Spectroscopy : 13C-NMR confirms the position-specific 13C labeling, while 1H-15N HSQC detects 15N incorporation in the acetylated amino group. Chiral HPLC or circular dichroism ensures retention of the (2S) configuration .

- Elemental Analysis : Validates stoichiometric ratios of isotopic atoms against theoretical values.

Q. What synthetic strategies are recommended for introducing stable isotopes into this compound?

- Methodology :

- Labeled Precursors : Use 15N-enriched ammonia or amines for acetylation and 13C3-labeled propanoic acid derivatives during backbone assembly. Enzymatic or chemical methods can preserve chirality .

- Protection-Deprotection : Protect the thiol (-SH) group (e.g., with trityl or acetamidomethyl) during synthesis to avoid oxidation. Deprotect post-synthesis under mild conditions (e.g., TFA/water) .

Q. What safety precautions are critical when handling the thiol group in this compound?

- Guidelines :

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., H2S) during deprotection .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical-resistant lab coats to avoid skin irritation. Use P95 respirators if aerosolization occurs .

- Storage : Store under inert gas (N2/Ar) at -20°C to minimize thiol oxidation .

Advanced Research Questions

Q. How can this isotopically labeled compound be applied in studying enzyme-substrate interactions in cysteine proteases?

- Experimental Design :

- Kinetic Isotope Effects (KIE) : Use 13C-labeled carbons to track bond cleavage/formation rates via NMR or MS. 15N labeling monitors acetylation dynamics in active-site residues .

- X-ray Crystallography : Co-crystallize the compound with enzymes (e.g., papain) to resolve binding modes. Anomalous scattering from 13C/15N enhances electron density maps .

Q. What challenges arise in reconciling contradictory data from tracer studies using this compound in metabolic pathways?

- Analysis Framework :

- Cross-Validation : Compare MS-based flux data with NMR isotopomer distributions to identify discrepancies (e.g., isotopic scrambling or compartmentalization effects) .

- Computational Modeling : Use tools like INCA or OpenFLUX to simulate metabolic networks and validate labeling patterns against experimental data .

Q. How does the thiol group’s reactivity influence the compound’s stability in long-term biochemical assays?

- Mitigation Strategies :

- Derivatization : Convert -SH to disulfides or thioethers for stability, then regenerate the thiol in situ using reducing agents (e.g., TCEP) .

- Real-Time Monitoring : Employ UV-Vis spectroscopy (λ = 412 nm) to track thiol depletion via Ellman’s reagent (DTNB) .

Methodological Considerations Table

| Parameter | Technique | Application | Reference |

|---|---|---|---|

| Isotopic Purity | High-Resolution MS | Quantify 15N/13C enrichment | |

| Stereochemical Analysis | Chiral HPLC + CD Spectroscopy | Confirm (2S) configuration | |

| Thiol Reactivity | Ellman’s Assay | Monitor -SH stability in buffers | |

| Metabolic Tracing | 13C-NMR + Flux Balance Analysis | Map isotopic labels in metabolic networks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.